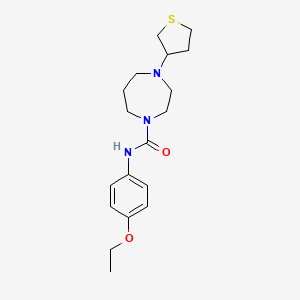

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-2-23-17-6-4-15(5-7-17)19-18(22)21-10-3-9-20(11-12-21)16-8-13-24-14-16/h4-7,16H,2-3,8-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSODFMOPEOGEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a diazepane ring, a thiolane group, and an ethoxyphenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂S |

| Structural Components | Diazepane ring, thiolane group, ethoxyphenyl substituent |

Anticonvulsant and Anxiolytic Effects

Research on related diazepane derivatives indicates that they may exhibit anticonvulsant and anxiolytic properties. For instance, studies have shown that certain N-substituted 1,4-diazepanes can enhance GABA receptor activity, leading to increased inhibitory neurotransmission in the brain.

Anticancer Potential

There is emerging evidence suggesting that compounds with similar structural motifs may possess anticancer properties. For example, the antiproliferative effects observed in related compounds indicate a potential for inhibiting cancer cell growth through mechanisms such as:

- Induction of cell cycle arrest.

- Modulation of apoptosis-related pathways.

A study highlighted the ability of certain thiazole-containing compounds to inhibit cancer cell proliferation by activating specific kinases involved in cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Below are notable findings:

| Study | Compound | Findings |

|---|---|---|

| Study 1 | 2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one | Exhibited significant antiproliferative activity against lung and colon cancer cells. Mechanism involved p38 kinase activation and cyclin D1 downregulation. |

| Study 2 | Novel 1,2,4-Triazole derivatives | Showed selective toxicity against cancer cells while sparing normal cells. Indicated potential for further development as anticancer agents. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

- Structural Difference : Replaces the 4-ethoxyphenyl group with a 3,4-dimethylphenyl substituent.

- The absence of an oxygen atom may limit hydrogen-bonding interactions with targets .

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

- Structural Difference : Features a phenylpropyl chain instead of the ethoxyphenyl group.

- Impact: The elongated hydrophobic chain may improve membrane permeability and prolong half-life but could reduce selectivity due to nonspecific hydrophobic interactions .

4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide

- Structural Difference: Incorporates a thieno-thienyl carbonyl group and a trifluoromethylphenyl substituent.

- Impact : The sulfur-rich aromatic system and electron-withdrawing CF₃ group enhance electronic interactions and metabolic resistance but may introduce synthetic complexity and lower aqueous solubility .

Ethoxyphenyl-Containing Analogues in Different Scaffolds

Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide)

- Structural Difference : A sulfonamide-based COX-2 inhibitor with a 4-ethoxyphenyl group.

- Impact : Demonstrates that the ethoxyphenyl moiety contributes to COX-2 selectivity and anti-inflammatory activity. However, the diazepane carboxamide scaffold in the target compound may offer distinct target profiles, such as serotonin or dopamine receptor modulation .

N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide (, Compound 6)

- Structural Difference : Benzamide backbone with a 4-ethoxyphenyl side chain.

- Impact : Highlights the role of ethoxy in stabilizing aromatic π-π stacking interactions. The diazepane core in the target compound likely provides greater conformational adaptability for target binding compared to the rigid benzamide structure .

Hypothetical Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Diazepane Core Advantage : The 1,4-diazepane ring offers conformational flexibility, enabling adaptation to diverse binding pockets, unlike rigid scaffolds like benzamides or sulfonamides .

- Synthetic Feasibility : Compounds with simpler substituents (e.g., methyl or ethoxy groups) are likely easier to synthesize at scale compared to sulfur-rich or fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.